molecular formula C20H16F12HfO8 B108289 Hafnium;1,1,1-trifluoropentane-2,4-dione CAS No. 17475-68-2

Hafnium;1,1,1-trifluoropentane-2,4-dione

Cat. No.: B108289
CAS No.: 17475-68-2
M. Wt: 794.8 g/mol
InChI Key: NYKUECDZKNDYIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hafnium;1,1,1-trifluoropentane-2,4-dione typically involves the reaction of hafnium chloride with 1,1,1-trifluoropentane-2,4-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone. The general reaction can be represented as follows:

HfCl4+2CF3COCH2COCH3Hf(CF3COCHCOCH3)2+4HCl\text{HfCl}_4 + 2 \text{CF}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Hf(CF}_3\text{COCHCOCH}_3\text{)}_2 + 4 \text{HCl} HfCl4​+2CF3​COCH2​COCH3​→Hf(CF3​COCHCOCH3​)2​+4HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Hafnium;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:

    Coordination Reactions: It can form complexes with other ligands, altering its chemical properties.

    Substitution Reactions: The trifluoropentane-2,4-dione ligands can be substituted with other β-diketones or similar ligands.

Common Reagents and Conditions:

    Coordination Reactions: Typically involve the use of metal salts and organic solvents under controlled temperatures.

    Substitution Reactions: Often require the presence of a base and an appropriate solvent to facilitate the exchange of ligands.

Major Products:

    Coordination Reactions: Formation of new metal complexes with different ligands.

    Substitution Reactions: New hafnium complexes with substituted ligands.

Scientific Research Applications

Hafnium;1,1,1-trifluoropentane-2,4-dione has several scientific research applications:

    Materials Science: Used in the preparation of hafnium-containing materials with unique properties, such as high-temperature stability and resistance to corrosion.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions, including polymerization and organic transformations.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of hafnium;1,1,1-trifluoropentane-2,4-dione involves its ability to coordinate with other molecules and ions. The trifluoropentane-2,4-dione ligands provide a stable environment for the hafnium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione (trifluoroacetylacetone): A similar ligand without the hafnium ion.

    Hexafluoroacetylacetone: Another fluorinated β-diketone with different chemical properties.

    Acetylacetone: A non-fluorinated β-diketone used in similar coordination chemistry.

Uniqueness: Hafnium;1,1,1-trifluoropentane-2,4-dione is unique due to the presence of the hafnium ion, which imparts distinct chemical and physical properties compared to its analogs. The trifluoropentane-2,4-dione ligands enhance the stability and reactivity of the hafnium complex, making it suitable for specialized applications in materials science and catalysis.

Properties

IUPAC Name

hafnium;1,1,1-trifluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKUECDZKNDYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Hf]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F12HfO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330017
Record name NSC177689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17475-68-2
Record name NSC177689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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